The compound H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH is a synthetic peptide composed of 15 amino acids. It belongs to the class of bioactive peptides, which are known for their potential therapeutic applications in various biological processes. Peptides like this one are often studied for their roles in signaling pathways, immune responses, and as potential drug candidates due to their ability to interact with specific receptors in the body.
The synthesis of H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides in a stepwise manner. The process generally includes:
Technical parameters such as temperature, reaction time, and concentration of reagents are crucial for optimizing yield and purity during synthesis .
The molecular structure of H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The chemical reactions involving H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH primarily include:
The mechanism of action for H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH may involve:
Research into similar peptides has shown that they can act as agonists or antagonists at various receptors, which is critical for therapeutic applications .
Key physical and chemical properties of H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH include:
H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH has several potential applications:
H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH is a linear 13-amino acid peptide with the primary sequence Leucine-Glutamic Acid-Serine-Isoleucine-Phenylalanine-Arginine-Serine-Leucine-Leucine-Phenylalanine-Arginine-Valine-Methionine. Its empirical formula is C₇₅H₁₂₃N₁₉O₁₈S, and it has a molecular weight of 1,586.96 g/mol [1]. The peptide features alternating hydrophilic and hydrophobic residues, with two cationic arginine residues (positions 6 and 11) and one anionic glutamic acid (position 2). This amphipathic design suggests potential for membrane interactions or protein-binding interfaces.
Table 1: Residue-Specific Properties
Position | Amino Acid | Side Chain Properties | Role in Sequence Context |
---|---|---|---|
1 | Leucine | Hydrophobic, aliphatic | N-terminal anchor |
2 | Glutamic Acid | Acidic, polar | Charge modulation |
3 | Serine | Polar, uncharged | Potential phosphorylation site |
6, 11 | Arginine | Basic, hydrophilic | Protease recognition/cleavage sites |
12 | Valine | Hydrophobic, branched | Structural stability |
13 | Methionine | Hydrophobic, sulfur-containing | C-terminal anchor |
Key structural motifs include:
This peptide exhibits significant homology to functional domains in larger regulatory proteins. The Glu-Ser-Leu-Phe segment (residues 2–5) aligns with conserved regions in nucleolar phosphoproteins like protein B23, which contains the sequence Glu-Asp-Ile-Lys-Ala-Lys-Met-Gln-Ala-Ser-Ile-Glu [7]. Such domains frequently participate in protein-protein interactions or enzymatic recognition.
Evolutionarily, the Leu-Leu-Phe motif (residues 7–9) resembles substrate-binding pockets in proline-specific peptidases. Bacterial enzymes like Porphyromonas gingivalis DPPIV cleave after hydrophobic residues (e.g., Leu, Phe), suggesting this peptide could mimic natural protease substrates [9]. Additionally, the Arg-Ser sequence (positions 6–7) is conserved in corticotropin-releasing factor (CRF) peptides across species, where it mediates receptor binding and signal transduction [2].
Table 2: Homologous Sequences in Functional Proteins
Peptide Segment | Homologous Protein | Biological Context |
---|---|---|
Glu-Ser-Leu-Phe | Nucleolar protein B23 | Ribosomal biogenesis, chromatin remodeling |
Arg-Ser-Leu | Rat hypothalamic CRF (residues 16–18) | Stress response pathway activation |
Leu-Leu-Phe | P. gingivalis DPPIV substrates | Bacterial proteolytic processing |
This peptide serves as a critical tool for investigating three primary biological mechanisms:
Protease Specificity Profiling
The dual Phe-Arg motifs (positions 5–6 and 10–11) make it an ideal substrate for studying trypsin-like serine proteases and subtilisin-family enzymes. Cleavage at these sites releases diagnostically useful fragments (e.g., H-Leu-Glu-Ser-Ile-Phe-OH and Arg-Ser-Leu-Leu-Phe-OH), detectable via HPLC or mass spectrometry [9]. Such studies clarify enzyme kinetics and inhibition strategies for pathogens like P. gingivalis, whose virulence depends on analogous peptidases.
Peptide-Based Therapeutic Design
Structural elements from this peptide inform drug development:
Enzyme-Substrate Dynamics
Its repetitive hydrophobic regions (e.g., Leu⁷-Leu⁸-Phe¹⁰) simulate natural substrates of the proteasome’s chymotrypsin-like activity. Research using analogs like Suc-Leu-Leu-Val-Tyr-AMC demonstrates how sequence length and hydrophobicity influence proteolytic efficiency [8] [10]. This peptide’s branched aliphatic residues (Val¹², Ile⁴) further provide insights into steric constraints of the proteasome’s catalytic pockets.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9